

Antitumor Agent-192: A Comprehensive Technical Guide on Preclinical Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: Antitumor agent-192

Cat. No.: B15604046

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Introduction

Antitumor agent-192 is an investigational, orally bioavailable, small-molecule inhibitor targeting the KRAS G12C somatic mutation. The KRAS proto-oncogene is a frequently mutated driver of human cancers, and the G12C mutation has been identified as a key therapeutic target.^{[1][2]} **Antitumor agent-192** covalently and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in its inactive, GDP-bound state. This mechanism of action prevents the downstream signaling through the MAPK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation, growth, and survival.^{[2][3]} This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of **Antitumor agent-192**, summarizing key data and detailing the experimental methodologies used in its evaluation.

Pharmacodynamics (PD)

The pharmacodynamic activity of **Antitumor agent-192** has been characterized through a series of in vitro and in vivo studies designed to confirm its mechanism of action and evaluate its antitumor efficacy.

In Vitro Cellular Activity

The potency of **Antitumor agent-192** was assessed against KRAS G12C mutant cancer cell lines. The primary endpoint for these assays was the half-maximal inhibitory concentration

(IC50), which measures the concentration of the drug required to inhibit 50% of cell proliferation.

Cell Line	Cancer Type	KRAS Mutation	IC50 (nM)
NCI-H358	Non-Small Cell Lung Cancer	G12C	8.5
MIA PaCa-2	Pancreatic Cancer	G12C	15.2
SW1573	Non-Small Cell Lung Cancer	G12C	11.8
A549	Non-Small Cell Lung Cancer	G12S (Wild-type for G12C)	>10,000
HCT116	Colorectal Cancer	G13D (Wild-type for G12C)	>10,000

Target Engagement and Pathway Modulation

Effective target engagement by **Antitumor agent-192** leads to the suppression of downstream signaling cascades. The phosphorylation levels of key proteins in the MAPK and PI3K pathways, such as ERK (pERK) and AKT (pAKT), serve as critical biomarkers for assessing the extent of pathway inhibition.[\[2\]](#)[\[4\]](#)

Biomarker	Assay Type	Cell Line	Treatment	Result
pERK	Western Blot	NCI-H358	100 nM Antitumor agent-192	92% reduction at 4 hours
pAKT	Western Blot	NCI-H358	100 nM Antitumor agent-192	78% reduction at 4 hours
pERK	Immunohistochemistry	MIA PaCa-2 Xenograft	30 mg/kg, oral	85% reduction at 8 hours post-dose

Pharmacokinetics (PK)

The pharmacokinetic profile of **Antitumor agent-192** was evaluated through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and in vivo studies in murine models. These studies are essential for understanding the drug's disposition in the body and for informing dose selection for efficacy and toxicology studies.

In Vitro ADME Profile

Parameter	Assay	Result	Interpretation
Solubility	Aqueous Solubility	150 µg/mL at pH 6.8	Moderate solubility
Permeability	Caco-2	Papp (A → B): 15 x 10 ⁻⁶ cm/s	High permeability
Metabolic Stability	Human Liver Microsomes	t _{1/2} = 45 min	Moderate metabolic stability
Plasma Protein Binding	Equilibrium Dialysis	98.5% bound (human)	High plasma protein binding
CYP450 Inhibition	Recombinant CYP enzymes	IC ₅₀ > 10 µM for major isoforms	Low potential for drug-drug interactions

In Vivo Pharmacokinetics in Mice

Pharmacokinetic parameters were determined in CD-1 mice following a single oral (PO) or intravenous (IV) dose.

Parameter	10 mg/kg IV	30 mg/kg PO
C _{max} (ng/mL)	2,500	1,800
T _{max} (h)	0.25	2.0
AUC _{0-inf} (ng·h/mL)	8,750	15,300
t _{1/2} (h)	6.5	7.2
CL (mL/min/kg)	19.0	-
V _{dss} (L/kg)	5.8	-
Oral Bioavailability (F%)	-	58%

Experimental Protocols

Cell Viability Assay

- Objective: To determine the IC₅₀ of **Antitumor agent-192** in various cancer cell lines.
- Method:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - A serial dilution of **Antitumor agent-192** is prepared and added to the wells.
 - Cells are incubated for 72 hours at 37°C in a 5% CO₂ environment.
 - Cell viability is assessed using a commercial reagent (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
 - Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls.
 - IC₅₀ values are calculated using a non-linear regression analysis (log(inhibitor) vs. response).

Western Blot for Pathway Modulation

- Objective: To quantify the inhibition of downstream signaling proteins (pERK, pAKT).
- Method:
 - Cells are treated with **Antitumor agent-192** or vehicle for a specified time.
 - Cells are lysed, and protein concentration is determined using a BCA assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies specific for pERK, total ERK, pAKT, and total AKT.
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify band intensity.

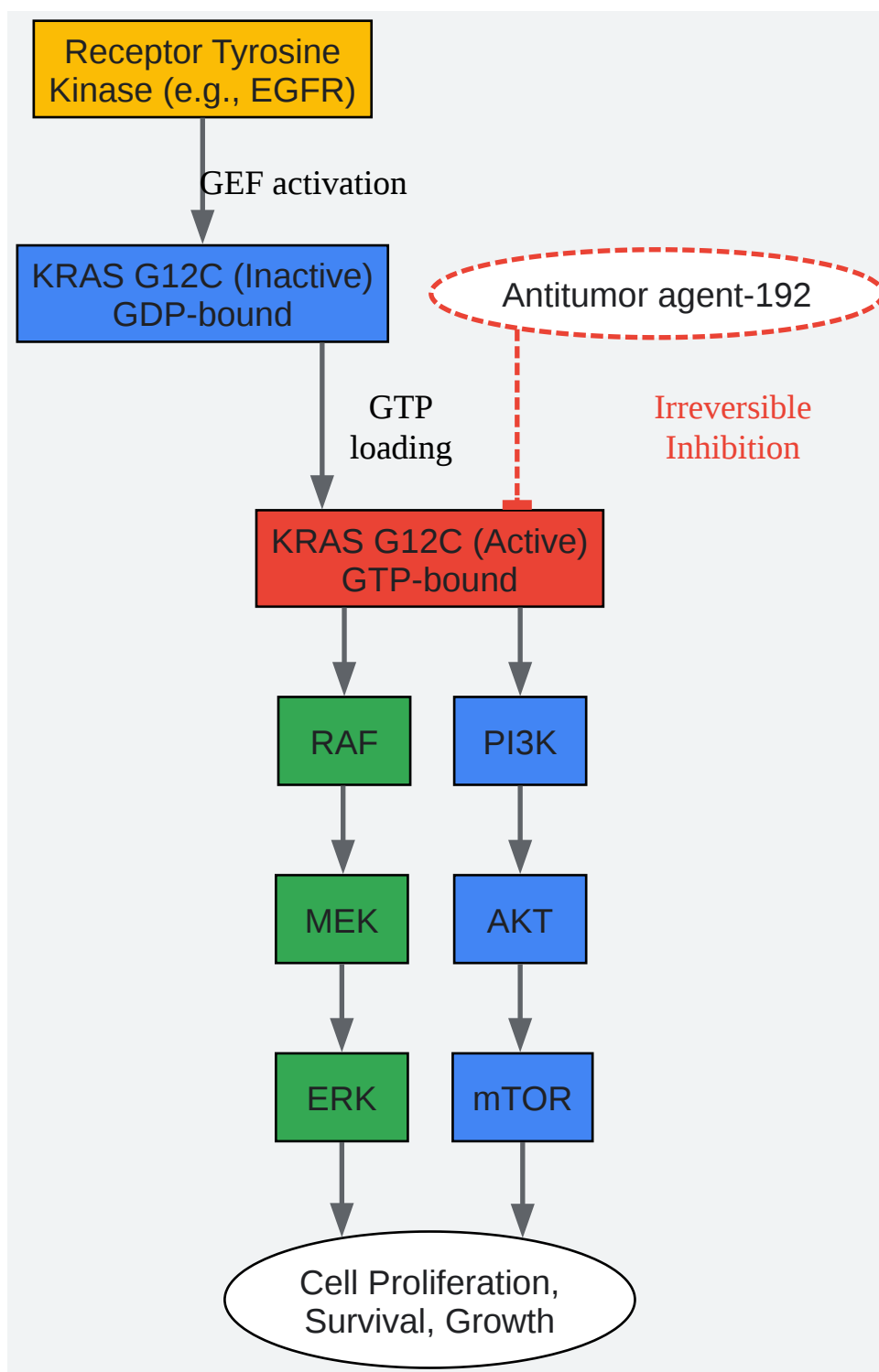
In Vivo Pharmacokinetic Study

- Objective: To determine the key pharmacokinetic parameters of **Antitumor agent-192** in mice.
- Method:
 - Male CD-1 mice are fasted overnight prior to dosing.
 - For oral administration, **Antitumor agent-192** is formulated in a suitable vehicle and administered by oral gavage.
 - For intravenous administration, the compound is administered as a bolus injection via the tail vein.
 - Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

- Plasma is separated by centrifugation and stored at -80°C until analysis.
- The concentration of **Antitumor agent-192** in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Visualizations

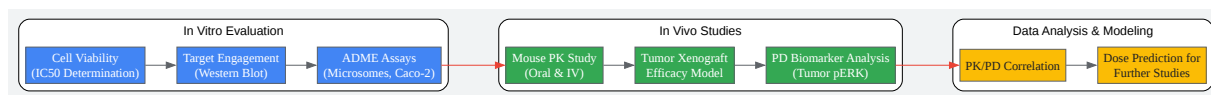
Signaling Pathway



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Caption: Mechanism of action of **Antitumor agent-192** on the KRAS G12C signaling pathway.

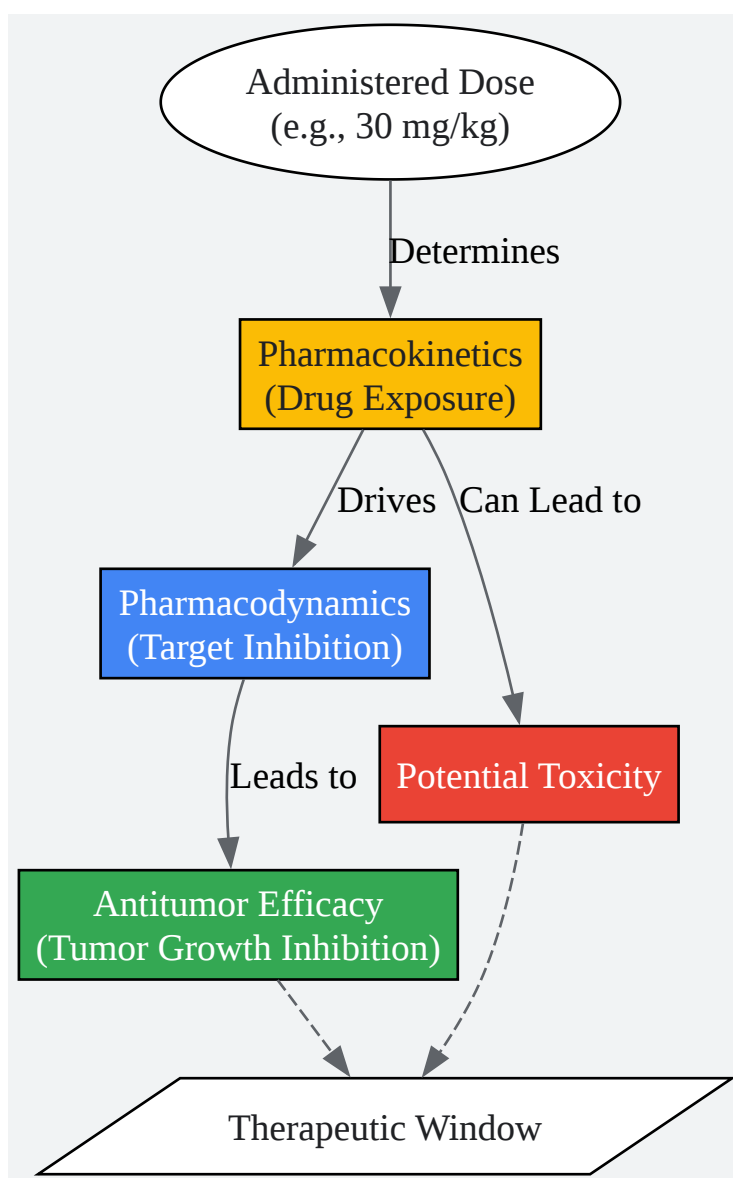
Experimental Workflow



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Caption: Preclinical experimental workflow for **Antitumor agent-192** evaluation.

Logical Relationship Diagram



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Caption: Relationship between PK, PD, efficacy, and safety for **Antitumor agent-192**.

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